molecular formula C6H14Cl2N4O B6216669 [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol dihydrochloride CAS No. 2742660-72-4

[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol dihydrochloride

Cat. No.: B6216669
CAS No.: 2742660-72-4
M. Wt: 229.1
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Description

[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol dihydrochloride: is a chemical compound with the molecular formula C6H12N4O·2HCl It is a derivative of 1,2,3-triazole, a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol dihydrochloride typically involves the reaction of 1-(3-aminopropyl)-1H-1,2,3-triazole with formaldehyde under acidic conditions to form the methanol derivative. The dihydrochloride salt is then obtained by treating the product with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of N-substituted triazole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a bioactive molecule in drug discovery.
  • Used in the synthesis of pH-sensitive polymers for drug delivery systems.

Medicine:

  • Potential applications in the development of new pharmaceuticals.
  • Studied for its antimicrobial and anticancer properties.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Employed in the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism of action of [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol dihydrochloride involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The amino group can also participate in nucleophilic interactions, affecting the compound’s activity.

Comparison with Similar Compounds

    1-(3-aminopropyl)imidazole: Similar structure but contains an imidazole ring instead of a triazole ring.

    1-(3-aminopropyl)-1H-1,2,3-triazole: Lacks the methanol group.

    1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylic acid: Contains a carboxylic acid group instead of a methanol group.

Uniqueness:

  • The presence of both the triazole ring and the methanol group provides unique chemical properties.
  • The dihydrochloride salt form enhances its solubility and stability in aqueous solutions.

This detailed article provides a comprehensive overview of [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol dihydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2742660-72-4

Molecular Formula

C6H14Cl2N4O

Molecular Weight

229.1

Purity

95

Origin of Product

United States

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